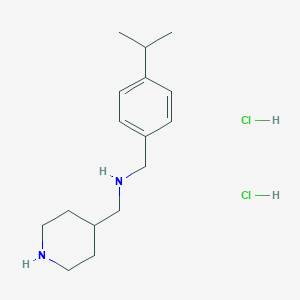
(4-isopropylbenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
(4-isopropylbenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as PBMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PBMI is a highly selective ligand for sigma-1 receptors, which are involved in several physiological and pathological processes.
Scientific Research Applications
(4-isopropylbenzyl)(4-piperidinylmethyl)amine dihydrochloride has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to modulate sigma-1 receptor activity, which is involved in several physiological and pathological processes, including neuroprotection, neuroplasticity, and pain modulation. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Mechanism of Action
(4-isopropylbenzyl)(4-piperidinylmethyl)amine dihydrochloride acts as a highly selective ligand for sigma-1 receptors, which are transmembrane proteins that are widely distributed in the central nervous system and peripheral tissues. Sigma-1 receptors play a crucial role in several physiological and pathological processes, including neuroprotection, neuroplasticity, and pain modulation. This compound binds to sigma-1 receptors and modulates their activity, leading to the activation of downstream signaling pathways that mediate its effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including neuroprotection, neuroplasticity, pain modulation, and anticancer activity. This compound has been shown to protect against neuronal damage induced by ischemia, oxidative stress, and neurotoxic agents. This compound has also been shown to enhance neuroplasticity by promoting neurite outgrowth and synaptic plasticity. This compound has also been shown to modulate pain perception by inhibiting nociceptive signaling. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
(4-isopropylbenzyl)(4-piperidinylmethyl)amine dihydrochloride has several advantages for lab experiments, including its high selectivity for sigma-1 receptors, its ability to modulate downstream signaling pathways, and its potential applications in various research fields. However, this compound also has several limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited availability.
Future Directions
There are several future directions for (4-isopropylbenzyl)(4-piperidinylmethyl)amine dihydrochloride research, including the development of more efficient synthesis methods, the identification of novel sigma-1 receptor modulators, and the exploration of its potential applications in drug discovery. This compound has also shown promising results in preclinical studies for the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain, and further research is needed to explore its potential clinical applications. Additionally, the anticancer activity of this compound warrants further investigation, and its potential as a cancer therapeutic should be explored in more detail.
properties
IUPAC Name |
1-piperidin-4-yl-N-[(4-propan-2-ylphenyl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.2ClH/c1-13(2)16-5-3-14(4-6-16)11-18-12-15-7-9-17-10-8-15;;/h3-6,13,15,17-18H,7-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEAFUIJAQWCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426888.png)
![1-(3,5-dimethyl-1-piperidinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4426895.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426911.png)
![N-(3-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4426919.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![ethyl 5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4426924.png)


![4-acetyl-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4426965.png)
![4-({[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4426972.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4426973.png)